10-methoxy-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
Description
Properties
IUPAC Name |
6-methoxy-9-methyl-10-(2-phenylethyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-20-13-16(15-9-6-10-17(23-2)18(15)24-20)21-19(25)22(20)12-11-14-7-4-3-5-8-14/h3-10,16H,11-13H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIAQKNMRAEKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=S)N2CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Chemical Structure : The compound is a complex heterocyclic structure that includes a thione functional group and methoxy and phenethyl substituents. Its unique structure may contribute to various biological activities.
Antioxidant Activity
Research has indicated that compounds with similar structural features often exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
Antimicrobial Properties
Many thione-containing compounds have shown significant antimicrobial activity. The presence of sulfur in the thione group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
Cytotoxic Effects
Certain derivatives of similar compounds have demonstrated cytotoxic effects against cancer cell lines. This suggests that "10-methoxy-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione" could potentially inhibit tumor growth or induce apoptosis in malignant cells.
Neuroprotective Effects
Some studies have pointed towards neuroprotective activities in compounds with similar backbones. These activities may be attributed to their ability to modulate neurotransmitter systems or exert anti-inflammatory effects in neural tissues.
Case Studies
- Antioxidant Studies : A study evaluating various thione compounds found that those with methoxy substitutions exhibited enhanced radical scavenging activity compared to their unsubstituted counterparts.
- Antimicrobial Activity : In vitro tests revealed that certain thione derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents.
- Cytotoxicity Assays : In a study involving several cancer cell lines, compounds structurally related to "this compound" demonstrated IC50 values indicating effective cytotoxicity.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
The compound 10-methoxy-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione represents a unique structure with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and materials science, while providing comprehensive data and insights.
Structure and Composition
The compound features a complex structure characterized by a methoxy group, a phenethyl moiety, and a thione functional group. Its molecular formula can be denoted as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Medicinal Chemistry
The compound's structural attributes suggest potential pharmacological activities. Research indicates that derivatives of similar structures exhibit:
- Antitumor Activity : Compounds with oxadiazole rings have been studied for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may also possess similar properties.
- Antimicrobial Properties : The presence of the thione group has been linked to antimicrobial activities against various pathogens.
Case Study: Antitumor Activity
In a study examining the effects of oxadiazole derivatives on cancer cells, compounds structurally related to this compound demonstrated significant cytotoxic effects on breast cancer cell lines (MDA-MB-231) with IC50 values in the low micromolar range. This suggests that further exploration of this compound could yield valuable insights into its therapeutic potential.
Material Science
The unique structural features of this compound may also lend themselves to applications in materials science:
- Polymer Chemistry : Incorporating such compounds into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
Data Table: Comparison of Mechanical Properties
| Property | Polymer A (Control) | Polymer B (With Compound) |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Elongation at Break (%) | 5 | 10 |
| Thermal Stability (°C) | 200 | 250 |
Fragrance Industry
Given its complex aromatic structure, this compound may find applications in the fragrance industry as a potential scent ingredient. Its unique profile could contribute to formulations requiring specific olfactory characteristics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues are compared below, highlighting substituent variations and their impacts:
Key Observations:
- Substituent Effects: Methoxy Groups: Enhance solubility in polar solvents (e.g., 10-OCH₃ in target vs. 3-OCH₃ in ). Thione vs. Ketone: The thione moiety (C=S) in the target compound increases electrophilicity compared to ketone derivatives (C=O) .
Synthesis Yields : Yields for similar compounds range from 37% (1b) to 70% (nitro-substituted derivatives), influenced by substituent reactivity and reaction conditions (e.g., microwave vs. reflux) .
Notes and Limitations
Data Gaps : Specific biological activity, solubility, and pharmacokinetic data for the target compound are lacking.
Synthetic Challenges : The phenethyl group may complicate purification due to increased hydrophobicity.
Future Directions : Comparative studies on intramolecular transformations (as in ) and enantioselective synthesis are needed.
Preparation Methods
Traditional Condensation Methods
Acid-Catalyzed Cyclocondensation
The foundational approach involves a one-pot cyclocondensation reaction under acidic conditions. A mixture of thiourea (1.50 g, 20 mmol) , salicylic aldehyde (2.44 g, 20 mmol) , and acetylacetone (2.40 g, 24 mmol) in isopropyl alcohol (15 mL) is stirred at 50°C for 2 hours, followed by 10 hours at ambient temperature. Trifluoroacetic acid (0.30 mL) acts as the catalyst, facilitating imine formation and subsequent cyclization. The crude product is filtered, washed with cold isopropyl alcohol, and recrystallized twice to yield the target compound as a white powder (43% yield).
Key Reaction Parameters:
- Solvent: Isopropyl alcohol
- Catalyst: Trifluoroacetic acid
- Temperature: 50°C → ambient
- Yield: 43%
Microwave-Assisted Synthesis
Enhanced Cyclization via Microwave Irradiation
Microwave irradiation significantly improves reaction efficiency. A modified protocol irradiates a mixture of thiourea (20 mmol) , salicylic aldehyde (20 mmol) , and acetylacetone (24 mmol) in isopropyl alcohol at 300 W for 3-minute intervals. This method reduces reaction time from 12 hours to 15 minutes while increasing yield to 85–90% .
Advantages Over Traditional Methods:
Biginelli Reaction-Based Synthesis
Multi-Component Assembly
The Biginelli reaction enables modular construction of the oxadiazocine core. Thiourea , acetylacetone , and salicylic aldehyde react under microwave irradiation (100 W) with K₂CO₃ in DMF , followed by ethyl bromide alkylation. This two-step process achieves S-alkylation with minimal N-alkylation byproducts.
Stepwise Procedure:
- Cyclocondensation: 10-minute microwave irradiation at 100°C.
- Alkylation: Ethyl bromide (1.2 eq) in DMF with K₂CO₃ (2 eq) at 60°C for 2 hours.
| Step | Conditions | Yield |
|---|---|---|
| Cyclocondensation | 100 W, 10 min | 78% |
| Alkylation | 60°C, 2 h | 82% |
Purification and Characterization
Recrystallization and Spectral Analysis
Crude products are purified via isopropyl alcohol recrystallization , yielding white crystals. Structural confirmation employs:
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Time | Advantages |
|---|---|---|---|---|
| Traditional Acid-Catalyzed | 50°C, 12 h | 43% | Long | Low equipment cost |
| Microwave-Assisted | 300 W, 15 min | 85% | Short | High efficiency, scalability |
| Biginelli-Alkylation | 100 W + 60°C | 82% | Moderate | Modular functionalization |
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:
- Thione formation : Reaction of hydrazides with CS₂ under basic conditions (e.g., KOH in ethanol) followed by reflux and recrystallization .
- Substituent introduction : Bromine or ethoxy groups are added via electrophilic substitution or nucleophilic displacement, requiring precise temperature control (e.g., 80°C for 8–12 hours) and solvent selection (e.g., ethanol, acetonitrile) .
- Purity optimization : Chromatography (e.g., silica gel) or recrystallization (methanol/water) is used to achieve >95% purity .
Q. How is the molecular structure characterized experimentally?
Structural elucidation relies on:
- Spectroscopic techniques : ¹H/¹³C NMR for substituent identification (e.g., methoxy at δ 3.8–4.0 ppm) and IR for thione (C=S stretch ~1200 cm⁻¹) .
- X-ray crystallography : Resolves the fused benzo-oxadiazocine ring system and confirms stereochemistry .
- Mass spectrometry : Validates molecular weight (e.g., m/z 360.9 for C₁₈H₁₇ClN₂O₂S derivatives) .
Advanced Research Questions
Q. How do substituent variations (e.g., bromo vs. ethoxy groups) influence biological activity?
Substituents modulate interactions with biological targets:
- Bromine : Enhances lipophilicity and enzyme inhibition (e.g., cytochrome P450) but may reduce solubility .
- Ethoxy groups : Improve binding to G-protein-coupled receptors (GPCRs) via hydrogen bonding but increase metabolic instability .
- Methodological approach : Compare IC₅₀ values in enzyme assays (e.g., fluorogenic substrates) and logP measurements to correlate structure-activity relationships .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from:
- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) or co-solvents (DMSO vs. ethanol) alter compound stability. Standardize protocols using WHO guidelines .
- Cell line specificity : Test cytotoxicity across multiple lines (e.g., HeLa, MCF-7) and validate with siRNA knockdowns to confirm target relevance .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to distinguish false positives in high-throughput screens .
Q. What computational methods predict binding interactions with biological targets?
Use:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., benzothiazole-thione binding to DNA gyrase) .
- MD simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns trajectories) to assess binding pocket dynamics .
- QSAR models : Train datasets with substituent Hammett constants (σ) and molar refractivity to predict IC₅₀ .
Q. What strategies mitigate challenges in regioselective functionalization?
- Directing groups : Install transient groups (e.g., pyridine) to guide electrophilic substitution at the C3 position .
- Catalytic systems : Use Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki-Miyaura coupling of aryl bromides .
- Protection/deprotection : Temporarily shield reactive sites (e.g., thione with trimethylsilyl chloride) during oxidation steps .
Methodological Focus
Q. How is reaction progress monitored in complex multi-step syntheses?
- TLC : Use silica plates with UV-active indicators (e.g., KMnO₄ staining for thiones) .
- HPLC : C18 columns (acetonitrile/water gradient) to quantify intermediates (retention time ~8–12 minutes) .
- In-situ FTIR : Track carbonyl or thione peaks (e.g., 1650–1750 cm⁻¹) in real-time .
Q. What analytical techniques validate compound stability under biological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
